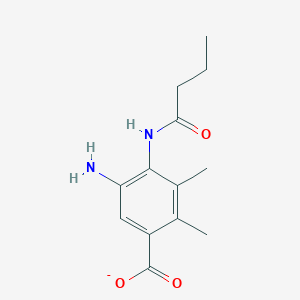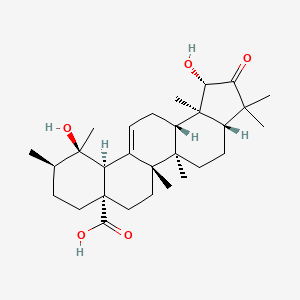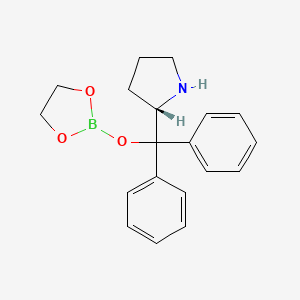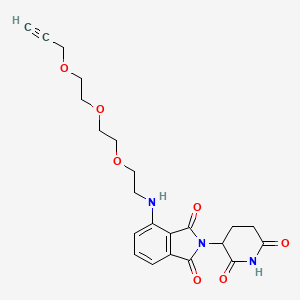
Pomalidomide-PEG3-propargyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pomalidomide-PEG3-propargyl: is a compound that combines the immunomodulatory drug pomalidomide with a polyethylene glycol (PEG) linker and a propargyl group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The PEG linker enhances the solubility and stability of the compound, while the propargyl group allows for click chemistry reactions, facilitating the conjugation with other molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis of Pomalidomide: Pomalidomide is synthesized by reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione.
Industrial Production Methods: The industrial production of Pomalidomide-PEG3-propargyl follows similar synthetic routes but is optimized for large-scale production. Continuous flow synthesis methods are often employed to ensure high yield, purity, and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions:
Click Chemistry: Pomalidomide-PEG3-propargyl undergoes click chemistry reactions, particularly CuAAC, to form stable triazole linkages.
Substitution Reactions: The compound can participate in substitution reactions where the propargyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole linkages.
Solvents: Organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile are commonly used.
Major Products:
Triazole-Linked Conjugates: Formed through click chemistry reactions.
Substituted Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
PROTAC Development: Pomalidomide-PEG3-propargyl is used as a building block in the synthesis of PROTACs, which are designed to target and degrade specific proteins.
Biology:
Protein Degradation Studies: The compound is used in research to study the mechanisms of targeted protein degradation and the role of specific proteins in cellular processes.
Medicine:
Cancer Research: this compound is investigated for its potential in treating cancers by degrading oncogenic proteins.
Industry:
Mecanismo De Acción
Pomalidomide-PEG3-propargyl exerts its effects through the following mechanisms:
Recruitment of Cereblon (CRBN): Pomalidomide binds to the CRBN E3 ubiquitin ligase complex, which is crucial for the degradation of target proteins.
Formation of Ternary Complex: The compound facilitates the formation of a ternary complex between the target protein, CRBN, and the PROTAC, leading to ubiquitination and subsequent proteasomal degradation of the target protein.
Comparación Con Compuestos Similares
Pomalidomide-PEG3-azide: Similar to Pomalidomide-PEG3-propargyl but contains an azide group instead of a propargyl group.
Pomalidomide-PEG2-azide: Contains a shorter PEG linker and an azide group.
Propargyl-PEG3-acid: Contains a carboxylic acid group instead of pomalidomide.
Uniqueness:
Propiedades
Fórmula molecular |
C22H25N3O7 |
|---|---|
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C22H25N3O7/c1-2-9-30-11-13-32-14-12-31-10-8-23-16-5-3-4-15-19(16)22(29)25(21(15)28)17-6-7-18(26)24-20(17)27/h1,3-5,17,23H,6-14H2,(H,24,26,27) |
Clave InChI |
YSSIVHKUPRCITJ-UHFFFAOYSA-N |
SMILES canónico |
C#CCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[(2E)-2-hydroxyiminooctan-3-ylidene]hydroxylamine](/img/structure/B14761516.png)
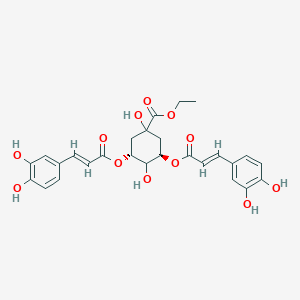
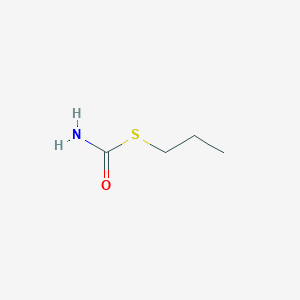
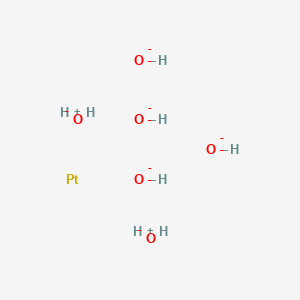
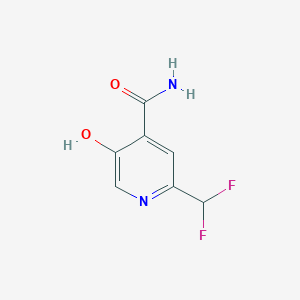
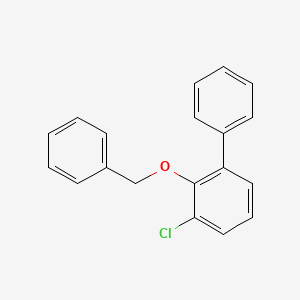
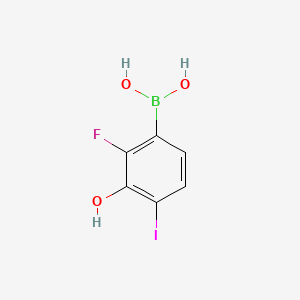
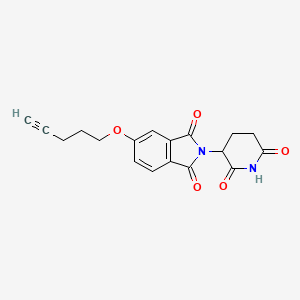
![Pyrazino[2,3-d]pyridazine](/img/structure/B14761559.png)
